6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-(but-3-yn-2-ylamino)-3-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-6(2)12-8-5-4-7(11)9(13-8)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
NLWVOVJKOSGWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The primary route involves nucleophilic substitution at the 6-position of a pre-functionalized pyridine core. Starting from 3-chloropicolinic acid , the 6-position is activated for displacement via nitration or halogenation. Key steps include:
- Nitration : Introduction of a nitro group at position 6 using HNO₃/H₂SO₄.
- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine.
- Alkynylation : Reaction with but-3-yn-2-yl bromide under basic conditions (K₂CO₃/DMF) yields the target compound.
- 3-Chloro-6-nitropicolinic acid (1.0 eq) is reduced to 3-chloro-6-aminopicolinic acid using H₂ (1 atm) and 10% Pd/C in ethanol.
- The amine intermediate reacts with but-3-yn-2-yl bromide (1.2 eq) in DMF at 80°C for 12 hours.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 65–70 |
| Reduction | H₂, Pd/C, EtOH, RT | 85–90 |
| Alkynylation | But-3-yn-2-yl bromide, K₂CO₃, DMF, 80°C | 60–65 |
Transition Metal-Catalyzed Coupling
Copper-mediated Ullmann coupling enables direct installation of the alkyne-amine moiety. This method avoids multi-step functionalization:
- 3-Chloro-6-iodopicolinic acid (1.0 eq) reacts with but-3-yn-2-ylamine (1.5 eq) using CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO at 110°C.
Protecting Group Strategies
The carboxylic acid group at position 2 often requires protection during synthesis:
- Esterification : Conversion to methyl ester using SOCl₂/MeOH.
- Deprotection : Hydrolysis with NaOH/EtOH post-reaction.
- Regioselectivity : Competing reactions at positions 2 and 6 are mitigated by steric and electronic effects.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) isolates the product.
Comparative Analysis of Methods
Structural Confirmation and Characterization
Post-synthesis validation includes:
- ¹H NMR : δ 8.81 (s, 1H, NH), 6.5–7.2 (pyridine-H), 2.1–2.3 (alkyne-H).
- HRMS : [M+H]⁺ calcd. for C₁₀H₉ClN₂O₂: 224.04, found: 224.03.
- XRD : Confirms planar pyridine ring and alkyne geometry.
Applications and Derivatives
The compound serves as a precursor for:
- Kinase inhibitors : Functionalization at the alkyne position enhances binding to ATP pockets.
- Metal-organic frameworks (MOFs) : Coordination with Zn²⁺/Cd²⁺ yields luminescent materials.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid is an organic compound with a pyridine ring, a but-3-yn-2-ylamino group, and a chlorine atom. It has a molecular formula of and a molecular weight of approximately 224.64 g/mol. The compound's structure includes a carboxylic acid functional group, enhancing its reactivity and potential biological activity.
Potential Biological Activities
Research indicates that 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid may have biological activities, especially in antimicrobial and anticancer areas. Compounds with similar structures can interact with biological targets, changing enzyme activities and showing cytotoxic effects against various cancer cell lines. Further investigation might reveal significant therapeutic applications. The mechanism of action involves interactions with specific molecular targets like enzymes or receptors, which can modulate biological pathways, leading to physiological effects. Understanding these interactions is crucial for understanding the compound's therapeutic potential and optimizing its medicinal use.
Applications
6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid has several applications across various fields:
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Key Observations :
- The target compound and 2-[(But-2-yn-1-yl)amino]-6-chloro-pyridine-3-carboxylic acid () are positional isomers, differing in substituent placement (Cl at position 3 vs. 6 and amino group at position 6 vs. 2).
- L1 () replaces the alkyne-amino group with a methylpyridinylamide, reducing lipophilicity compared to the alkyne-containing target compound.
Physicochemical Properties
Table 2: Physical and Thermodynamic Data
Analysis :
- The target compound’s carboxylic acid group likely reduces logP (lipophilicity) compared to Glutaric acid, but-3-yn-2-yl ester (logP = 3.994) , enhancing aqueous solubility.
- Alkyne-containing compounds (e.g., ) exhibit higher thermal stability, as seen in boiling points (~880 K) .
Findings :
- The target compound’s alkyne group would produce distinct FTIR peaks (~2100 cm⁻¹) and NMR coupling patterns, differing from methyl-substituted analogs like L1 .
- L1-L4 were purified via column chromatography (8:2 ethyl acetate:DCM), a method applicable to the target compound .
Reactivity and Functional Group Impact
- Alkyne vs. Methyl Groups : The alkyne in the target compound may increase electrophilicity at the pyridine ring, contrasting with methyl groups in L1-L4, which donate electron density .
- Carboxylic Acid vs. Ester : The target’s free carboxylic acid enhances hydrogen-bonding capacity compared to ester derivatives (e.g., ), affecting crystallinity and solubility .
Biological Activity
6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid is an organic compound characterized by a pyridine ring with a but-3-yn-2-ylamino substitution and a chlorine atom. Its molecular formula is CHClNO, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 224.64 g/mol |
| CAS Number | 1592340-25-4 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The compound's structure allows it to modulate enzyme activities, which can lead to cytotoxic effects against various cancer cell lines. This modulation may involve the inhibition of key regulatory proteins in cancer cells, similar to other compounds with analogous structures .
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against several cancer cell lines, including those with wild-type p53 and deleted p53. The following table summarizes the IC values for different cancer cell lines:
| Cancer Cell Line | IC (nM) |
|---|---|
| HCT116 (wild-type p53) | 137 ± 31 |
| HCT116 p53–/– | 14 ± 2 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while having a lesser effect on normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been reported to possess antimicrobial activity. Compounds with similar structural features have been shown to inhibit the growth of various bacterial strains, suggesting that this compound could be explored further for its potential as an antibacterial agent.
Case Studies and Research Findings
- Study on MDM2 Inhibition : A study focused on a related compound with similar structural characteristics revealed that it acts as a potent inhibitor of MDM2, a protein that regulates the p53 tumor suppressor. The inhibition was associated with significant tumor growth reduction in xenograft models, highlighting the therapeutic potential of pyridine derivatives in cancer treatment .
- Pharmacokinetics and Bioavailability : Research indicates that compounds like this compound can exhibit favorable pharmacokinetic profiles, including high plasma exposure and bioavailability when administered orally. This characteristic is crucial for developing effective therapeutic agents .
Q & A
Q. What are the common synthetic routes for 6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1 : Chlorination at the pyridine C3 position using POCl₃ or PCl₅ under reflux conditions (80–100°C) .
- Step 2 : Introduction of the but-3-yn-2-ylamine group via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in a toluene/EtOH solvent system at 80°C .
- Step 3 : Carboxylic acid group retention or deprotection using TFA/CH₂Cl₂ (1:1) if protected as an ester .
Optimization may involve adjusting reaction time, temperature, and catalyst loading to improve yield (reported 45–65% in analogs) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.8–8.5 ppm; alkyne proton at δ 2.1–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₀ClN₂O₂: 237.0433) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How does steric hindrance from the but-3-yn-2-yl group influence reactivity in cross-coupling reactions?
The alkyne moiety introduces steric constraints, affecting regioselectivity in reactions like Suzuki-Miyaura coupling. Computational studies (DFT) can model orbital interactions, while experimental optimization may require bulky ligands (e.g., SPhos) to stabilize transition states . Contrasting data from analogs suggest yields drop by 15–20% compared to linear alkylamine derivatives due to hindered access to catalytic sites .
Q. What strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Analysis : Use IC₅₀/EC₅₀ comparisons across assays (e.g., kinase inhibition vs. cytotoxicity in HEK293 cells) .
- Metabolite Profiling : LC-MS to identify degradation products (e.g., hydrolysis of the alkyne group under physiological pH) .
- Structural Analog Testing : Replace the but-3-yn-2-yl group with prop-2-en-1-yl to assess activity retention while reducing steric effects .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess binding affinity to serum albumin (logP ~1.8 suggests moderate plasma protein binding) .
- ADMET Prediction : Tools like SwissADME estimate moderate intestinal absorption (TPSA ~75 Ų) but potential CYP3A4-mediated metabolism due to the alkyne group .
Mechanistic and Methodological Challenges
Q. What are the limitations of current catalytic systems in synthesizing this compound?
Palladium-based catalysts often struggle with alkyne-containing substrates due to side reactions (e.g., Glaser coupling). Alternatives include copper(I)-mediated click chemistry for selective amination, though this requires azide intermediates . Contradictory reports on catalyst efficiency (e.g., Pd/C vs. Pd(OAc)₂) necessitate controlled screening under inert atmospheres .
Q. How does the chlorine substituent at C3 impact electronic properties and reactivity?
- Electron-Withdrawing Effect : The Cl group reduces electron density at C2 (carboxylic acid), increasing acidity (pKa ~2.5 vs. ~4.5 for non-chlorinated analogs) .
- Directing Effects : Chlorine enhances electrophilic substitution at C5 but deactivates the pyridine ring toward nucleophilic attack .
Data Interpretation and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts in different solvents)?
Q. What statistical methods are recommended for analyzing dose-dependent biological responses?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- ANOVA with Tukey’s Test : Compare means across ≥3 independent experiments to confirm significance (p < 0.05) .
Future Research Directions
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalysts?
The carboxylic acid group enables coordination to metal nodes (e.g., Zn²⁺, Cu²⁺), while the alkyne may facilitate post-synthetic modification. Preliminary studies on analogs show surface areas of ~500 m²/g, but stability in aqueous conditions remains unverified .
Q. What in silico tools are best suited for optimizing derivative libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
